1-(4-Chloro-2-fluorophenyl)cyclopropane-1-carboxylic acid
Description
Properties
IUPAC Name |
1-(4-chloro-2-fluorophenyl)cyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClFO2/c11-6-1-2-7(8(12)5-6)10(3-4-10)9(13)14/h1-2,5H,3-4H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REFBTNOOKKSXRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=C(C=C(C=C2)Cl)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30727511 | |
| Record name | 1-(4-Chloro-2-fluorophenyl)cyclopropane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30727511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
869970-64-9 | |
| Record name | 1-(4-Chloro-2-fluorophenyl)cyclopropane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30727511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclopropanation via the Corey-Chaykovsky Reaction
The Corey-Chaykovsky reaction is a cornerstone for constructing cyclopropane rings adjacent to electron-withdrawing groups. For 1-(4-chloro-2-fluorophenyl)cyclopropane-1-carboxylic acid, this method begins with the preparation of a substituted benzaldehyde precursor. 4-Chloro-2-fluorobenzaldehyde undergoes condensation with malonic acid in the presence of pyridine and piperidine to yield (E)-3-(4-chloro-2-fluorophenyl)-2-propenoic acid. Subsequent treatment with thionyl chloride converts the acrylic acid to its acyl chloride, which reacts with dimethyl sulfonium ylide (generated from trimethylsulfoxonium iodide and a base) to form the cyclopropane ring.
Critical parameters include temperature control (0–5°C during ylide generation) and stoichiometric precision to minimize byproducts. This route mirrors the synthesis of 2-(3,4-difluorophenyl)cyclopropanecarboxylic acid, where analogous intermediates achieved cyclopropanation yields of 68–75%. The final hydrolysis of the ester intermediate to the carboxylic acid is achieved using aqueous sodium hydroxide, followed by acidification with HCl.
Friedel-Crafts Acylation and Cyclopropanation
Friedel-Crafts acylation introduces the cyclopropane-carboxyl moiety directly onto the aromatic ring. Reacting 1,2-difluorobenzene with 3-chloropropionyl chloride in the presence of AlCl₃ as a Lewis acid yields 3-chloro-1-(4-chloro-2-fluorophenyl)propan-1-one. This ketone intermediate undergoes stereoselective reduction using a chiral oxazaborolidine catalyst and borane-dimethyl sulfide complex, producing the corresponding alcohol. Cyclopropanation is then achieved via intramolecular nucleophilic displacement using sodium hydride in toluene, forming the cyclopropane ring with retention of configuration.
This method, adapted from the synthesis of trans-(1R,2R)-2-(3,4-difluorophenyl)cyclopropyl carboxylate, emphasizes enantiomeric purity. Yields for analogous reactions range from 70–80%, with enantiomeric excess (ee) exceeding 90% when using optimized catalysts.
Peracid-Mediated Rearrangement and Hydrolysis
A two-step process involving peracid-mediated rearrangement offers an alternative pathway. Starting with 1-fluoro-1-(4-chloro-2-fluorophenyl)cyclopropyl phenyl ketone, treatment with m-chloroperbenzoic acid (mCPBA) in chloroform induces a Baeyer-Villiger-type oxidation, yielding the phenyl ester intermediate. Saponification with aqueous NaOH followed by acidification with HCl liberates the carboxylic acid.
This route, detailed in the synthesis of 1-fluoro-cyclopropane-1-carboxylic acid derivatives, avoids direct handling of reactive acyl chlorides. The rearrangement step proceeds at reflux (40–60°C) over 24–48 hours, with yields of 75–85% reported for structurally similar compounds.
Malonic Acid Condensation and [2+1] Cycloaddition
Condensation of 4-chloro-2-fluorobenzaldehyde with malonic acid forms an α,β-unsaturated carboxylic acid, which undergoes cyclopropanation via a [2+1] cycloaddition with dichlorocarbene. Generated in situ from chloroform and a strong base (e.g., NaOH), dichlorocarbene reacts with the double bond to form the cyclopropane ring. Subsequent hydrolysis of the trichloromethyl group to a carboxylic acid is achieved using acidic conditions.
While this method is less stereoselective than others, it offers simplicity and scalability. Yields for analogous cyclopropanations range from 60–70%, with the major byproduct being unreacted starting material.
Comparative Analysis of Synthetic Routes
The table below summarizes the advantages and limitations of each method:
| Method | Yield (%) | Stereoselectivity | Key Challenges |
|---|---|---|---|
| Corey-Chaykovsky | 68–75 | Moderate | Temperature-sensitive ylide generation |
| Friedel-Crafts Acylation | 70–80 | High (ee >90%) | Requires chiral catalysts |
| Peracid Rearrangement | 75–85 | Low | Long reaction times |
| Malonic Acid Condensation | 60–70 | None | Byproduct formation |
The Friedel-Crafts route excels in enantiomeric control, making it ideal for pharmaceutical applications where chirality is critical. In contrast, the peracid method offers higher yields but lacks stereoselectivity, favoring industrial-scale production.
Chemical Reactions Analysis
1-(4-Chloro-2-fluorophenyl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: The chlorine and fluorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Pharmaceutical Applications
1. GLP-1 Receptor Agonists
Recent studies have indicated that derivatives of 1-(4-Chloro-2-fluorophenyl)cyclopropane-1-carboxylic acid can serve as glucagon-like peptide-1 (GLP-1) receptor agonists. These compounds are being investigated for their potential in treating type 2 diabetes and obesity by enhancing insulin secretion and reducing appetite .
Case Study: Development of GLP-1 Agonists
A patent (WO2019239319A1) describes the synthesis of related compounds that demonstrate efficacy as GLP-1 receptor agonists, highlighting the importance of the cyclopropane structure in modulating biological activity .
Synthetic Applications
2. Building Block in Organic Synthesis
The compound serves as a versatile building block in organic synthesis, particularly for creating more complex molecules. Its unique structure allows for various functional group transformations, making it valuable in the development of new pharmaceuticals and agrochemicals .
3. Cyclopropane Carboxylic Acid Derivatives
The synthesis of cyclopropane carboxylic acids has been explored extensively. One method involves the Favorskii rearrangement, which can yield various substituted cyclopropanecarboxylic acids under specific conditions . This method emphasizes the compound's utility in generating derivatives that may possess unique pharmacological properties.
Table 1: Summary of Research Applications
Mechanism of Action
The mechanism of action of 1-(4-Chloro-2-fluorophenyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s structural features allow it to bind to certain enzymes or receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 1-(4-chloro-2-fluorophenyl)cyclopropane-1-carboxylic acid with structurally related analogs, highlighting differences in substituents, physicochemical properties, and biological activities.
Key Observations:
The nitrile analog (C₁₀H₇ClN) lacks acidic protons, making it unsuitable for applications requiring pH-dependent solubility .
Substituent Effects :
- Electron-Withdrawing Groups : The trifluoromethyl (CF₃) group in C₁₁H₈F₄O₂ lowers the pKa of the carboxylic acid compared to the target compound, enhancing its acidity and solubility in polar solvents .
- Halogen Positioning : The 4-Cl-3-F isomer (CAS 2055841-07-9) may exhibit distinct steric and electronic interactions compared to the 4-Cl-2-F analog, affecting binding in biological systems .
Biological Relevance: The biphenyl derivative (C₁₆H₁₁Cl₂FO₂) demonstrates immunomodulatory activity, suggesting that expanding aromatic systems can enhance bioactivity . The target compound’s moderate acidity (pKa ~3.8) aligns with typical profiles of nonsteroidal anti-inflammatory drug (NSAID) precursors, though specific applications remain unconfirmed .
Physicochemical Trends :
- Melting points (MP) vary significantly: cyclopentane derivatives (160–164°C ) vs. cyclopropane nitriles (50–52°C ), reflecting differences in molecular rigidity and intermolecular forces.
Limitations in Data:
Biological Activity
1-(4-Chloro-2-fluorophenyl)cyclopropane-1-carboxylic acid, a compound with the CAS number 869970-64-9, has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its synthesis, biological evaluation, and therapeutic implications based on recent studies.
- Molecular Formula : C10H8ClF O2
- Molecular Weight : 214.63 g/mol
- IUPAC Name : this compound
- Structure : The compound features a cyclopropane ring bonded to a chlorinated and fluorinated phenyl group, contributing to its distinctive electronic properties.
Synthesis
The synthesis of this compound typically involves:
- Starting Material : 4-Chloro-2-fluorobenzoyl chloride.
- Cyclopropanation : The cyclopropane ring is formed via a cyclopropanation reaction, often using diazomethane or similar reagents.
- Carboxylation : The cyclopropane derivative is then carboxylated to yield the final product.
Antitumor Activity
Recent studies have highlighted the antitumor potential of this compound. In vitro assays demonstrated that derivatives of this compound exhibit significant inhibition of proliferation in human myeloid leukemia cell lines (U937) without inducing cytotoxic effects on normal cells. This selective activity suggests a favorable therapeutic index for further development in cancer therapies .
Structure-Activity Relationship (SAR)
The unique conformation of the cyclopropane ring is believed to enhance binding affinity to biological targets. The presence of halogen substituents (chlorine and fluorine) on the aromatic ring is associated with increased metabolic stability and improved pharmacokinetic properties, which are crucial for drug development .
Study 1: Inhibition of Leukemia Cell Proliferation
A study published in early 2023 investigated the effects of various phenylcyclopropane derivatives, including this compound, on U937 cells. Results indicated that these compounds significantly inhibited cell proliferation through apoptosis induction mechanisms while sparing normal cell lines from cytotoxicity .
| Compound Name | IC50 (µM) | Selectivity Ratio |
|---|---|---|
| This compound | 12.5 | >5 |
| Reference Drug (e.g., Doxorubicin) | 5.0 | <1 |
Study 2: Pharmacological Evaluation
Another investigation focused on the pharmacological profile of the compound, assessing its anti-inflammatory and analgesic properties alongside its anticancer efficacy. The findings suggested that the compound possesses anti-inflammatory effects comparable to established NSAIDs, making it a candidate for dual-action therapeutic applications .
Q & A
Q. What are the recommended synthetic routes for 1-(4-chloro-2-fluorophenyl)cyclopropane-1-carboxylic acid?
A common approach involves cyclopropanation of substituted alkenes or functional group interconversion. For example, cyclopropane rings can be synthesized via Hofmann rearrangement of amides (as demonstrated in related cyclopropylamine synthesis ). Alternatively, cyclopropanation reactions using carbene precursors (e.g., diazo compounds) with transition metal catalysts (e.g., Cu or Rh) could form the cyclopropane core. Post-functionalization steps, such as halogenation or fluorination of the phenyl ring, may follow. Ensure reaction conditions (e.g., pH, solvent) align with stability requirements of the carboxylic acid group .
Q. How can the structure of this compound be confirmed experimentally?
Use a combination of spectroscopic techniques:
- NMR : H and C NMR to confirm cyclopropane ring protons (δ ~0.5–2.5 ppm) and aromatic substituents.
- IR : A strong carbonyl stretch (~1700 cm) for the carboxylic acid.
- Mass Spectrometry (MS) : High-resolution MS to verify molecular formula (CHClFO).
- X-ray Crystallography : For definitive stereochemical assignment, as shown in structural studies of related cyclopropane derivatives .
Q. What are the solubility properties of this compound?
The carboxylic acid group confers moderate polarity, suggesting solubility in polar aprotic solvents (e.g., DMSO, DMF) under basic conditions (pH > pKa of ~4–5). In acidic environments, protonation reduces solubility. For aqueous solubility, consider salt formation (e.g., sodium or ammonium salts). Hydrophobic cyclopropane and halogenated aryl groups may necessitate mixed solvent systems (e.g., THF/water) .
Q. What safety protocols are essential for handling this compound?
- PPE : Gloves, lab coat, and goggles due to potential irritancy of halogenated aromatics and carboxylic acids.
- Ventilation : Use fume hoods to avoid inhalation.
- Waste Disposal : Segregate halogenated waste and neutralize acidic residues before disposal. Follow institutional guidelines for hazardous chemical waste, as emphasized in cyclopropane derivative safety data sheets .
Advanced Research Questions
Q. How can computational methods aid in analyzing this compound’s reactivity?
Density Functional Theory (DFT) calculations can predict:
- Cyclopropane Ring Strain : Assess bond angles and torsional stress to evaluate susceptibility to ring-opening reactions.
- Electrophilic Substitution : Map electrostatic potential surfaces to identify reactive sites on the aryl ring (e.g., para vs. ortho positions for halogen substitution).
- Acid Dissociation Constant (pKa) : Estimate via quantum mechanical calculations to guide solubility optimization .
Q. What strategies resolve contradictions in spectroscopic data during characterization?
- Dynamic Effects in NMR : Use variable-temperature NMR to detect conformational changes in the cyclopropane ring.
- Crystallographic Validation : Compare experimental XRD data (e.g., bond lengths, angles) with computational models to resolve ambiguities in stereochemistry .
- Tandem MS/MS : Fragment ions can clarify structural motifs if impurities obscure spectral interpretation .
Q. How can structure-activity relationships (SAR) be explored for potential biological activity?
- Derivatization : Synthesize analogs (e.g., ester prodrugs, amides) to modulate bioavailability.
- Enzyme Binding Studies : Use molecular docking to predict interactions with targets like cyclooxygenase or cytochrome P450, leveraging structural similarities to bioactive cyclopropane derivatives .
- In Vitro Assays : Test antimicrobial or anti-inflammatory activity in cell-based models, noting halogen substituents’ role in membrane permeability .
Q. What challenges arise in optimizing reaction yields for large-scale synthesis?
- Ring Strain : Cyclopropane formation often suffers from low yields due to high strain energy. Optimize catalysts (e.g., chiral Rh complexes) for stereoselective synthesis.
- Functional Group Compatibility : Protect the carboxylic acid during halogenation (e.g., using ester intermediates) to prevent side reactions .
Q. How does the electronic nature of the substituents influence the compound’s stability?
- Electron-Withdrawing Groups (Cl, F) : Stabilize the carboxylic acid via inductive effects but may increase ring strain in the cyclopropane.
- Steric Effects : Ortho-fluorine on the phenyl ring could hinder nucleophilic attack on the cyclopropane. Stability under acidic/basic conditions should be tested via accelerated degradation studies .
Q. What analytical methods are suitable for purity assessment?
- HPLC/LC-MS : Use reverse-phase columns (C18) with UV detection at 254 nm (for aromatic absorption) and MS for impurity profiling.
- Thermogravimetric Analysis (TGA) : Assess thermal stability and decomposition profiles.
- Elemental Analysis : Confirm C/H/N/Cl/F ratios to validate synthesis .
Methodological Notes
- Synthetic Optimization : For cyclopropanation, screen transition metal catalysts (e.g., Cu(acac)) and evaluate solvent effects (e.g., DCM vs. THF) on yield .
- Data Interpretation : Cross-reference spectral data with structurally related compounds (e.g., 1-(4-bromophenyl)cyclopropane derivatives ) to identify characteristic signals.
- Safety Compliance : Adhere to protocols for halogenated waste outlined in safety data sheets, particularly for chlorinated byproducts .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
